molecular formula C8H4Cl2N4O2 B2652122 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine CAS No. 1219550-27-2

2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine

Cat. No.: B2652122
CAS No.: 1219550-27-2
M. Wt: 259.05
InChI Key: ZWWLOLKEWZZDLN-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-5-nitropyridine (CAS 1219550-27-2) is a chemical compound with the molecular formula C 8 H 4 Cl 2 N 4 O 2 and a molecular weight of 259.05 g/mol . This research chemical is offered with a purity of 98% and is intended for research and development purposes only . The compound features a nitropyridine scaffold, a class of heterocycles recognized as convenient and readily available precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . In general, nitropyridine derivatives are actively investigated in modern organic and medicinal chemistry for building bioactive molecules with diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties . This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4O2/c9-7-8(10)13(4-12-7)6-2-1-5(3-11-6)14(15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLOLKEWZZDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine typically involves the reaction of 4,5-dichloroimidazole with 5-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent in pharmaceutical formulations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This is particularly relevant in the context of developing new anticancer therapies that target specific pathways involved in tumor growth and metastasis .

Drug Design and Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy and specificity. For instance, derivatives of this compound have been explored for their potential as selective inhibitors of protein kinases involved in cancer progression .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has been investigated for applications in agrochemicals. Its ability to act as a fungicide or herbicide could be beneficial in agricultural settings, particularly for crops susceptible to specific pathogens .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against various bacterial strainsDisrupts cell wall synthesis
AntitumorInduces apoptosis in cancer cellsInhibits proliferation of cancer cells
Drug DevelopmentIntermediate for synthesizing pharmaceuticalsEnhances drug efficacy through structural modifications
AgrochemicalsPotential use as fungicide/herbicideEffective against specific pathogens

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound was found to be more effective than some commercially available antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

In a study conducted by researchers at a leading cancer research institute, the compound was tested on various cancer cell lines including breast and lung cancer. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that it could be further developed into an effective anticancer drug.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Tizanidine and Derivatives

  • Compound : 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)
    • Molecular Weight : 296.75 g/mol
    • Substituents : Chlorinated benzothiadiazole fused with a dihydroimidazole ring.
    • Key Differences : Unlike the target compound, tizanidine lacks a pyridine ring and nitro group but shares a chlorinated heterocyclic system. Its primary application is as a muscle relaxant, suggesting that imidazole derivatives with electron-withdrawing groups (e.g., Cl) may exhibit bioactivity .
    • Structural Analog : The related compound N-Acetyltizanidine (Molecular Weight: 295.75 g/mol) includes an acetyl group, enhancing metabolic stability compared to tizanidine .

Agrochemical Compounds

  • Compound : Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
    • Molecular Weight : ~297.1 g/mol (estimated)
    • Substituents : Dichlorophenyl and imidazole groups.
    • Key Differences : Imazalil features a dichlorophenyl moiety but lacks a pyridine or nitro group. It is used as a fungicide, indicating that dichloroimidazole derivatives may disrupt fungal enzymatic pathways .
  • Compound : Nipyraclofen (1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine)
    • Substituents : Nitro group on a pyrazole ring, with trifluoromethyl and dichlorophenyl groups.
    • Key Differences : While nipyraclofen shares a nitro substituent, its pyrazole core and trifluoromethyl group distinguish it from the target compound. Its pesticidal activity suggests nitro-aromatic systems enhance reactivity toward biological targets .

Fluorophenyl-Imidazole Derivatives

  • Compound : 5-(4-Fluorophenyl)-1H-imidazol-2-amine
    • Molecular Weight : 177.17 g/mol
    • Substituents : Fluorophenyl group attached to an imidazole ring.
    • Key Differences : The absence of chlorine and nitro groups reduces steric and electronic complexity. Such compounds are often intermediates in drug synthesis, emphasizing the role of halogenation in tuning pharmacokinetics .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Primary Application
2-(4,5-Dichloro-1H-imidazol-1-yl)-5-nitropyridine Pyridine 5-NO₂, 2-(4,5-Cl-imidazole) Not reported Research chemical
Tizanidine Benzothiadiazole 5-Cl, dihydroimidazole 296.75 Muscle relaxant
Imazalil Imidazole 2,4-Dichlorophenyl, propenyloxy ~297.1 Fungicide
Nipyraclofen Pyrazole 4-NO₂, 2,6-Cl, CF₃-phenyl Not reported Pesticide
5-(4-Fluorophenyl)-1H-imidazol-2-amine Imidazole 4-Fluorophenyl 177.17 Pharmaceutical intermediate

Key Observations:

Chlorination Effects: Dichloro-substituted imidazoles (e.g., target compound, imazalil) exhibit improved stability and bioactivity compared to non-halogenated analogs.

Heterocyclic Diversity : Pyridine (target compound) vs. benzothiadiazole (tizanidine) cores influence solubility and binding affinity in biological systems.

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine is a heterocyclic compound that combines imidazole and pyridine functionalities. Its molecular formula is C₈H₅Cl₂N₃O₂, and it has gained interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anti-cancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Nitro group at the 5-position of the pyridine ring.
  • Dichloro substituents at the 4 and 5 positions of the imidazole ring.

This unique structure enhances its interaction with biological targets compared to similar compounds.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in tumor growth and proliferation. Molecular docking studies have shown strong binding affinities with specific kinases, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-Cancer Properties

The compound's ability to inhibit specific enzymes has led to investigations into its anti-cancer properties. Studies have demonstrated that it can effectively reduce cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro assays revealed that treatment with this compound resulted in a significant decrease in the proliferation of various cancer cell lines, including those resistant to conventional therapies .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to active sites of target enzymes, thereby inhibiting their activity.
  • Participation in redox reactions due to the presence of the nitro group, which may affect cellular signaling pathways and contribute to its anti-cancer effects .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound. The following table summarizes key features:

Compound NameStructureKey FeaturesUnique Aspects
2-Chloro-5-nitropyridineStructureNitro group at 5-positionLacks imidazole moiety
4,5-DichloroimidazoleStructureDichloro substituentsNo pyridine component
This compound StructureNitro group + dichloroimidazoleCombines both imidazole and pyridine functionalities

Case Studies

Several case studies have explored the efficacy of this compound:

  • In vitro studies on cancer cell lines : Research demonstrated that treatment with varying concentrations of the compound led to dose-dependent inhibition of cell growth in several cancer types, including ovarian and breast cancers.
  • Mechanistic studies : Investigations into the molecular pathways affected by this compound revealed alterations in gene expression related to apoptosis and survival pathways, further supporting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Transition-metal-free approaches, such as base-promoted cyclization of amidines with ketones, can yield imidazole derivatives efficiently. For example, NaOH/EtOH systems at 80–100°C achieve yields up to 86% for analogous compounds . Friedel-Crafts acylation (using AlCl₃) followed by hydrazine-mediated ring closure is another viable pathway, as demonstrated in nitro-substituted indazole syntheses . Key factors include solvent polarity (DMF enhances nucleophilic substitution), temperature control (to minimize side reactions), and stoichiometric ratios of dichloroimidazole precursors.

Q. How can X-ray crystallography be effectively utilized to determine the molecular structure and confirm substitution patterns in this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement and WinGX/ORTEP for visualization. For example, SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–Cl bonds: 1.72–1.75 Å; C–N bonds: 1.32–1.38 Å) . Hydrogen bonding and π-π stacking interactions (common in nitro-aromatic systems) should be analyzed to confirm tautomeric forms and packing behavior .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions (e.g., NMR vs. IR) be resolved?

  • Methodology :

  • NMR : Compare chemical shifts of imidazole protons (δ 7.8–8.2 ppm for H-2 and H-4) and nitro group deshielding effects on pyridine protons .
  • IR : Validate nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1340 cm⁻¹) .
  • Resolution of conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) and XRD data. For example, discrepancies in tautomer identification (imidazole vs. imidazolium forms) require XRD confirmation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

  • Methodology :

  • Docking : Use AutoDock 4.2.6 to model interactions with biological targets (e.g., proteins like 5lqf). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., binding energy: −7.35 kcal/mol with VAL197B and ASP335B residues) .
  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For nitroimidazoles, LUMO localization on the nitro group suggests susceptibility to nucleophilic attack .
  • Validation : Correlate computational results with experimental bioassays (e.g., antimicrobial activity screens).

Q. How can reaction selectivity be optimized when introducing nitro and dichloroimidazole groups on the pyridine ring?

  • Methodology :

  • Nitro group introduction : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
  • Dichloroimidazole coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with dichloroimidazole boronic esters. Optimize ligand selection (e.g., SPhos) to suppress homocoupling .
  • Side reaction mitigation : Monitor reaction progress via TLC/HPLC and quench intermediates selectively (e.g., NaHCO₃ washes to remove unreacted acids) .

Q. What mechanistic insights explain the electronic interplay between the nitro group and dichloroimidazole moiety?

  • Methodology :

  • Spectroscopic analysis : UV-Vis spectroscopy reveals charge-transfer transitions (λmax ~350 nm) between electron-deficient nitro groups and electron-rich imidazole rings .
  • Reactivity studies : Assess electrophilic substitution rates (e.g., bromination at pyridine C-3) to quantify directing effects. Nitro groups meta-direct subsequent substitutions, while dichloroimidazole exerts steric hindrance .
  • Theoretical modeling : NBO analysis via Gaussian09 to quantify hyperconjugative interactions (e.g., n→σ* Cl–C interactions stabilizing the imidazole ring) .

Q. How can conflicting crystallographic and spectroscopic data regarding tautomeric forms be resolved?

  • Methodology :

  • Variable-temperature NMR : Track proton exchange dynamics between imidazole tautomers (e.g., ΔG‡ calculations from coalescence temperatures) .
  • Neutron diffraction : Resolve hydrogen positions unambiguously in XRD data, complementing SHELXL-refined models .
  • Solid-state IR : Compare carbonyl stretching frequencies (1680–1700 cm⁻¹ for keto forms vs. 1600–1650 cm⁻¹ for enol forms) .

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